molecular formula C55H78O26 B1229830 Demethylolivomycin B CAS No. 86917-63-7

Demethylolivomycin B

Cat. No. B1229830
CAS RN: 86917-63-7
M. Wt: 1155.2 g/mol
InChI Key: OWKNXUZSQLJLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Demethylolivomycin B is a natural product found in Kitasatospora aburaviensis with data available.

Scientific Research Applications

Antibiotic Properties

Demethylolivomycin B, as part of a new antibiotic complex isolated from Streptomyces aburaviensis, has been identified for its high activities against Gram-positive bacteria and leukemia in mice (Koenuma et al., 1988). This highlights its potential as an effective antibiotic in specific medical conditions.

Antitumor Activity

Demethylolivomycin B, through its association with other compounds like mitomycins, plays a role in cancer treatment. Mitomycins, including variants like mitomycin C, are used in combination therapy for solid tumors, with their effectiveness partly influenced by substituents like demethylolivomycin B (Grüschow et al., 2007). The modification of such compounds can directly impact their therapeutic efficacy in oncology.

Modified Derivatives

Research into derivatives of istamycin B, related to demethylolivomycin B, has been conducted to find compounds with high potency and low toxicity. Alterations like the replacement of amino groups can significantly decrease toxicity while maintaining antibacterial activity, demonstrating the importance of structural modifications in enhancing the clinical utility of these compounds (Ikeda et al., 1992).

Potential in Antibiotic Development

The study of O-demethylpaulomycin A and B, related to demethylolivomycin B, has contributed to understanding the structure and antibacterial properties of new metabolites. These insights are crucial for the development of new antibiotics with improved efficacy and reduced side effects (Argoudelis et al., 1988).

properties

CAS RN

86917-63-7

Product Name

Demethylolivomycin B

Molecular Formula

C55H78O26

Molecular Weight

1155.2 g/mol

IUPAC Name

[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C55H78O26/c1-20(56)44(61)50(67)52(69-10)31-13-29-11-28-12-30(77-38-18-36(51(24(5)73-38)75-26(7)57)80-37-15-33(60)45(62)21(2)70-37)14-32(59)42(28)48(65)43(29)49(66)53(31)81-40-17-34(46(63)23(4)72-40)78-39-16-35(47(64)22(3)71-39)79-41-19-55(9,68)54(25(6)74-41)76-27(8)58/h11-12,14,20-25,31,33-41,44-47,51-54,56,59-65,68H,13,15-19H2,1-10H3

InChI Key

OWKNXUZSQLJLDM-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC(=C4C(=C3)C=C5CC(C(C(=O)C5=C4O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)C(C(=O)C(C(C)O)O)OC)O)O)O

synonyms

demethylolivomycin B

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.